molecular formula C2H3Br3O2S B14308788 Tribromo(methanesulfonyl)methane CAS No. 114020-03-0

Tribromo(methanesulfonyl)methane

Cat. No.: B14308788
CAS No.: 114020-03-0
M. Wt: 330.82 g/mol
InChI Key: YRQQQUGGYRCRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribromo(methanesulfonyl)methane (CBr₃SO₂CH₃) is a halogenated organosulfur compound characterized by a methanesulfonyl group (CH₃SO₂) bonded to a tribrominated methane moiety. This structure confers unique chemical properties, including high electrophilicity and stability due to the electron-withdrawing sulfonyl group and bromine substituents.

Properties

CAS No.

114020-03-0

Molecular Formula

C2H3Br3O2S

Molecular Weight

330.82 g/mol

IUPAC Name

tribromo(methylsulfonyl)methane

InChI

InChI=1S/C2H3Br3O2S/c1-8(6,7)2(3,4)5/h1H3

InChI Key

YRQQQUGGYRCRCE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromo(methanesulfonyl)methane can be synthesized through several methods. One common method involves the bromination of methanesulfonylmethane using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of hydrogen atoms with bromine atoms.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tribromo(methanesulfonyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the tribromo compound to less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace bromine atoms in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce less brominated methanesulfonyl compounds.

Scientific Research Applications

Tribromo(methanesulfonyl)methane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bromine bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor for other organosulfur compounds.

Mechanism of Action

The mechanism of action of tribromo(methanesulfonyl)methane involves its interaction with molecular targets through its bromine atoms and sulfonyl group. These interactions can lead to various chemical transformations, depending on the specific conditions and reactants involved. The bromine atoms can participate in electrophilic substitution reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.

Comparison with Similar Compounds

Tribromomethane (Bromoform, CHBr₃)

Structural Differences :

  • Bromoform lacks the methanesulfonyl group, consisting solely of a methane core substituted with three bromine atoms.
  • Molecular Weight : 252.73 g/mol .

Tribromomethyl Phenyl Sulfone (C₇H₅Br₃O₂S)

Structural Differences :

  • Features a phenyl group (C₆H₅) instead of methyl in the sulfonyl moiety.

Methanesulfonyl Chloride (CH₃SO₂Cl)

Structural Differences :

  • Contains a chlorine atom instead of the tribrominated methane group.

Properties and Reactivity :

  • Reactivity : Highly reactive as a sulfonating agent, participating in nucleophilic substitutions.
  • Hazard Classification : Listed as a hazardous material (UN 3246) due to corrosive and toxic properties .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Tribromo(methanesulfonyl)methane CBr₃SO₂CH₃ ~362.8 (calculated) Sulfonyl, Tribromomethyl Potential photoinitiator
Bromoform CHBr₃ 252.73 Trihalomethane Solvent, pollutant
Tribromomethyl Phenyl Sulfone C₇H₅Br₃O₂S ~404.9 (calculated) Phenyl sulfone Photoinitiator
Methanesulfonyl Chloride CH₃SO₂Cl 114.55 Sulfonyl chloride Synthetic intermediate

Research Findings and Gaps

  • Biological Activity: Bromophenols with multiple bromine atoms exhibit bioactivity (e.g., aldose reductase inhibition) , but similar data for this compound is absent.
  • Environmental Impact : Bromoform’s environmental detection suggests this compound may require similar monitoring if widely used.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.